REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1[N:12]=[C:13]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[O:14][C:15]=1[CH:16]([CH3:18])[CH3:17])=[O:10])C1C=CC=CC=1.O1CCCC1.CO.[H-].[OH-].[Li+]>O>[CH:16]([C:15]1[O:14][C:13]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[N:12][C:11]=1[C:9]([OH:10])=[O:8])([CH3:18])[CH3:17] |f:3.4.5|
|
Name
|
5-isopropyl-2-phenyl-oxazole-4-carboxylic acid benzyl ester
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C=1N=C(OC1C(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lithium hydroxide monohydride
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
[H-].[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was removed
|
Type
|
ADDITION
|
Details
|
To the residue, water and dichloromethane were added
|
Type
|
CUSTOM
|
Details
|
white precipitate formed
|
Type
|
FILTRATION
|
Details
|
After filtering off the solid, filtrate
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
Then the aqueous layer was extracted with ethyl acetate three times
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |